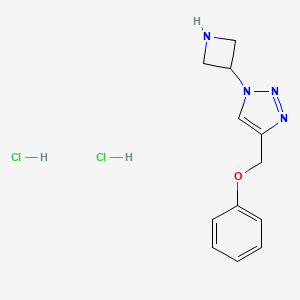
1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This compound is characterized by its unique structure, which includes an azetidine ring and a phenoxymethyl group attached to a triazole ring
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride has found applications in various scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. The final step involves the formation of the triazole ring through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in its dihydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or phenols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Wirkmechanismus
The mechanism by which 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride can be compared with other similar compounds, such as 1-(azetidin-3-yl)-1H-imidazole dihydrochloride and 1-(azetidin-3-yl)-1H-pyrazole-3-carboxylic acid These compounds share structural similarities but differ in their functional groups and biological activities
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-4-(phenoxymethyl)triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-4-12(5-3-1)17-9-10-8-16(15-14-10)11-6-13-7-11;;/h1-5,8,11,13H,6-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKLEGKUTWPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)COC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
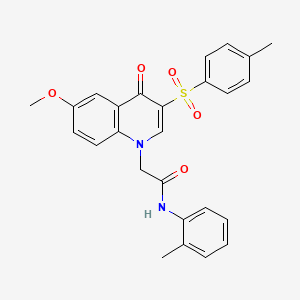
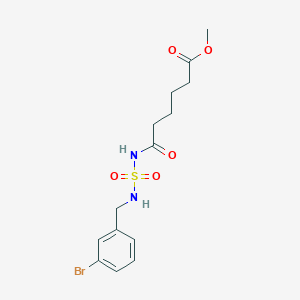
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
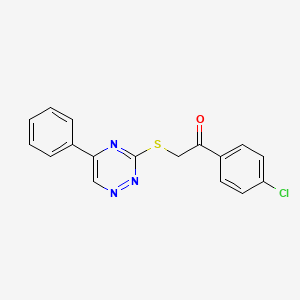


![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(2-ethylphenyl)-4-fluorobenzamide](/img/structure/B2809765.png)
![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)
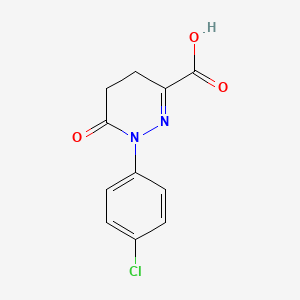
![5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2809770.png)
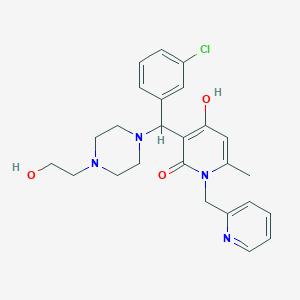
![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)
